
N-hydroxy-4-(2-propylpentanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-(2-propylpentanoylamino)benzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzamide structure, which is a common motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(2-propylpentanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and low reaction times.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
N-hydroxy-4-(2-propylpentanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
科学的研究の応用
N-hydroxy-4-(2-propylpentanoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in antimicrobial and anticancer research.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
作用機序
The mechanism of action of N-hydroxy-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms . This disruption can prevent bacterial colonization and resistance.
類似化合物との比較
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory activity and have been studied for their potential antimicrobial properties.
Benzamide derivatives: Various benzamide derivatives are used in pharmaceuticals and industrial applications due to their versatile chemical properties.
Uniqueness
N-hydroxy-4-(2-propylpentanoylamino)benzamide stands out due to its specific structure, which combines a benzamide core with a propylpentanoylamino group. This unique combination enhances its potential as a quorum sensing inhibitor and broadens its applicability in different fields.
特性
CAS番号 |
656261-09-5 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
N-hydroxy-4-(2-propylpentanoylamino)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-5-11(6-4-2)14(18)16-13-9-7-12(8-10-13)15(19)17-20/h7-11,20H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
InChIキー |
DFTIKTIWFVAIDS-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


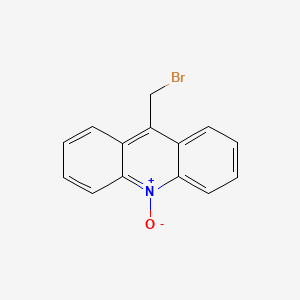

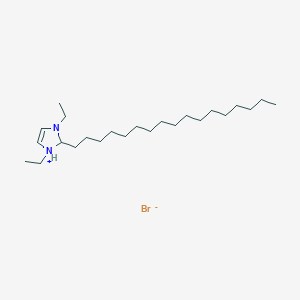
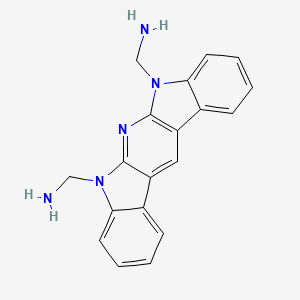
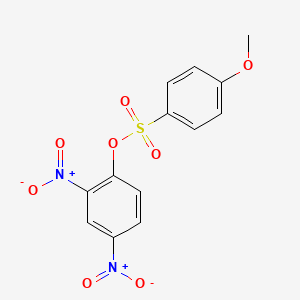
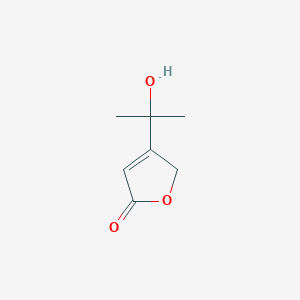
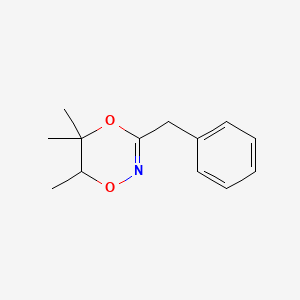
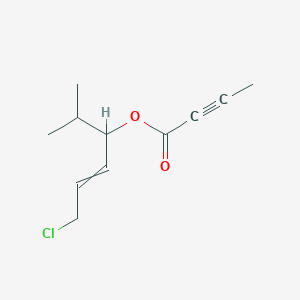
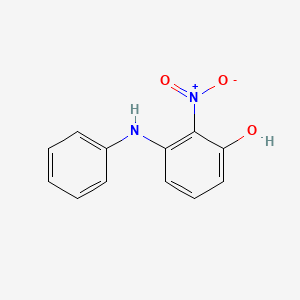
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
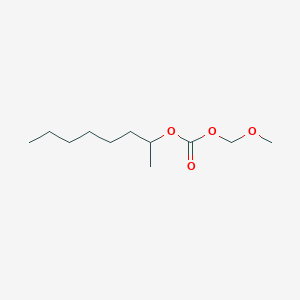
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
